molecular formula C10H8N6OS B2696300 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-71-7

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2696300
CAS RN: 1207017-71-7
M. Wt: 260.28
InChI Key: YBSPNLCROSJUCT-UHFFFAOYSA-N
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Description

BTD is a heterocyclic compound that belongs to the class of benzothiadiazoles and triazoles. It has a molecular formula of C11H8N6OS and a molecular weight of 280.28 g/mol. BTD has been synthesized by various methods, including the reaction of 2-aminobenzothiazole with hydrazine hydrate and formic acid, followed by the reaction with methyl isocyanate. BTD has shown promising results in various scientific research studies due to its unique chemical structure and properties.

Scientific Research Applications

Photovoltaic Devices: Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs)

Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as an anchor acceptor have been extensively studied for photovoltaic applications. These structures are typically synthesized by cyanating 4 (7)-bromo-2,1,3-benzothiadiazoles . In the case of our compound, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents yields (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile . The best yield is achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis(triphenylphosphine)palladium(0) . These compounds are promising for use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Electrocatalytic Hydrogen Production

Cyano derivatives of 2,1,3-benzothiadiazoles serve as precursors for electrocatalytic hydrogen production. Over 50 representatives of 4 (7)-substituted benzothiadiazoles have been described, demonstrating interest in this field .

Donor−Acceptor Oligomeric Semiconductors

These compounds are relevant in applications involving donor−acceptor oligomeric semiconductors .

Turn-On Fluorescence Sensors

In push−pull fluorophores, compounds with a donor-acceptor-donor (D-A-A) configuration, including 2,1,3-benzothiadiazoles , have been explored for turn-on fluorescence .

Deep-Red/Near-Infrared Organic Light Emitting Diodes (OLEDs)

The synthesized compound may serve as an emitter for high-performance deep-red/near-infrared OLEDs .

Visible-Light Organophotocatalysts

While not directly mentioned for this specific compound, electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole motif have been researched for potential visible-light organophotocatalysis .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS/c1-16-5-8(12-15-16)10(17)11-6-3-2-4-7-9(6)14-18-13-7/h2-5H,1H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSPNLCROSJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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